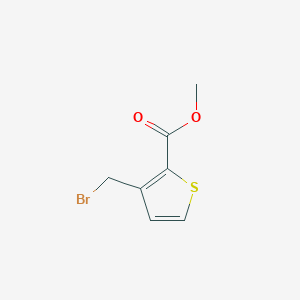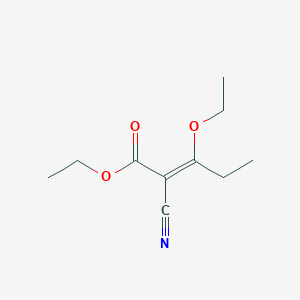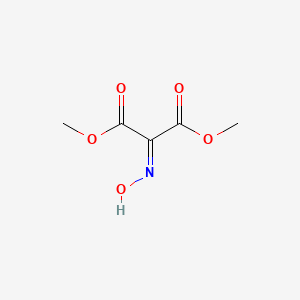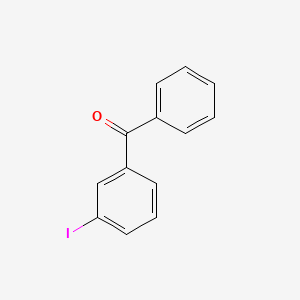
3-(ブロモメチル)チオフェン-2-カルボン酸メチル
概要
説明
Methyl 3-(bromomethyl)thiophene-2-carboxylate, also known as BMTC, is a chemical compound belonging to the class of thiophenes. Thiophenes are five-membered heterocyclic organic compounds containing a sulfur atom in the ring. BMTC is an important compound in the field of organic synthesis due to its versatile reactivity, and has been used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other organic materials.
科学的研究の応用
有機半導体開発
チオフェン誘導体は、有機半導体の進歩において非常に重要です。 有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造に使用されています 。この化合物の構造的特性により、フレキシブルディスプレイや電子機器に不可欠な薄膜トランジスタの作製に適しています。
医薬品研究
「3-(ブロモメチル)チオフェン-2-カルボン酸メチル」が属するチオフェン環系は、数多くの薬理学的特性を示します。 抗がん剤、抗炎症剤、抗菌剤、降圧剤、および抗アテローム性硬化症剤などの薬物の開発に使用されています 。この化合物は、これらの生物学的に活性な分子の合成における重要な中間体として機能します。
腐食防止
工業化学では、チオフェン誘導体は腐食防止剤として機能します 。「3-(ブロモメチル)チオフェン-2-カルボン酸メチル」は、金属を腐食から保護するコーティングや添加剤の作製に使用でき、過酷な環境における金属部品の寿命を延ばします。
複素環式化合物の合成
この化合物は、ゲワルト反応やパアル・クノール合成などのさまざまな縮合反応に使用され、アミノチオフェン誘導体やその他の複素環式化合物を生成します 。これらの反応は、材料科学や医薬品化学における複雑な有機分子の合成において基礎となります。
抗ウイルス剤および抗菌剤
“3-(ブロモメチル)チオフェン-2-カルボン酸メチル"は、エンテロウイルス、コクサッキーウイルス、単純ヘルペスウイルスなどのウイルスを阻害する化合物の合成に使用されます 。また、抗菌剤の作製にも使用され、感染症との闘いに貢献しています。
麻酔薬および鎮痛剤製剤
その医薬用途の一部として、この化合物は局所麻酔薬および非ステロイド性抗炎症薬(NSAIDs)の合成に関与しています。 例えば、チオフェン骨格を含むアルチカインは、ヨーロッパでは歯科麻酔薬として使用されています .
Safety and Hazards
作用機序
Target of Action
Methyl 3-(bromomethyl)thiophene-2-carboxylate, also known as 3-Bromomethyl-thiophene-2-carboxylic acid methyl ester, is a chemical compound that belongs to the group of carboxylic compounds
Mode of Action
This compound undergoes a basic hydrolysis reaction and is involved in an intramolecular cyclization . It is made up of two isomers, 3-bromomethylthiophene-2-carboxylic acid and 2-bromomethylthiophene-3-carboxylic acid
Biochemical Pathways
As a carboxylic compound, it may be involved in various biochemical reactions, including hydrolysis and cyclization .
特性
IUPAC Name |
methyl 3-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCGTXAYKWHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441455 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59961-15-8 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59961-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-(bromomethyl)thiophene-2-carboxylate in the synthesis of bisthienothiepinones?
A1: Methyl 3-(bromomethyl)thiophene-2-carboxylate serves as a crucial starting material in the synthesis of bisthienothiepinones, specifically isomers 1-4. [] The compound undergoes a displacement reaction with sodium thiophene-3-thiolate. This reaction replaces the bromine atom in Methyl 3-(bromomethyl)thiophene-2-carboxylate with the thiophene-3-thiolate group, forming a thioether intermediate (7a in the study). This intermediate is then subjected to a series of transformations, including hydrolysis, conversion to acid chloride, and treatment with stannic chloride, ultimately leading to the formation of the desired bisthienothiepinone structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)


![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)


